REACTION_CXSMILES
|
[C:1]([CH:3]([CH2:7][C:8]1[C:13]([Br:14])=[CH:12][CH:11]=[C:10]([O:15][CH3:16])[C:9]=1[O:17][CH3:18])C(O)=O)#[N:2]>CN(C)C(=O)C>[Br:14][C:13]1[C:8]([CH2:7][CH2:3][C:1]#[N:2])=[C:9]([O:17][CH3:18])[C:10]([O:15][CH3:16])=[CH:11][CH:12]=1
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Name
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2-cyano-3-(6-bromo-2,3-dimethoxyphenyl)-propionic acid
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Quantity
|
39.25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)O)CC1=C(C(=CC=C1Br)OC)OC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was poured onto ice
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Type
|
FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried (in-vacuo)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1CCC#N)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.7 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |